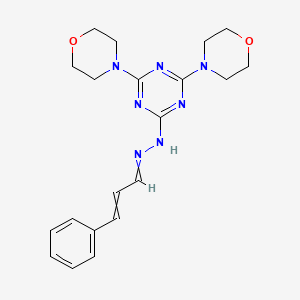
4,4'-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-313072 is a bioactive small molecule known for its significant role in scientific research
Preparation Methods
The synthesis of WAY-313072 involves several steps, including the use of specific reagents and reaction conditions. The detailed synthetic routes and industrial production methods are typically proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of organic solvents, catalysts, and controlled reaction conditions to achieve the desired purity and yield .
Chemical Reactions Analysis
WAY-313072 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Scientific Research Applications
WAY-313072 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, WAY-313072 is investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of WAY-313072 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
WAY-313072 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. For example, compounds with similar bioactive properties or synthetic routes may be considered for comparison. The unique aspects of WAY-313072 include its specific molecular interactions, potency, and selectivity in various applications .
Conclusion
WAY-313072 is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a significant tool for advancing knowledge and developing new technologies.
If you have any specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C20H25N7O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(cinnamylideneamino)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H25N7O2/c1-2-5-17(6-3-1)7-4-8-21-25-18-22-19(26-9-13-28-14-10-26)24-20(23-18)27-11-15-29-16-12-27/h1-8H,9-16H2,(H,22,23,24,25) |
InChI Key |
KUYVQHDGDHQCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















